

Application Notes and Protocols for Measuring Quorum Sensing Inhibitory Activity

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Compound of Interest

Compound Name: *Quorum sensing-IN-9*

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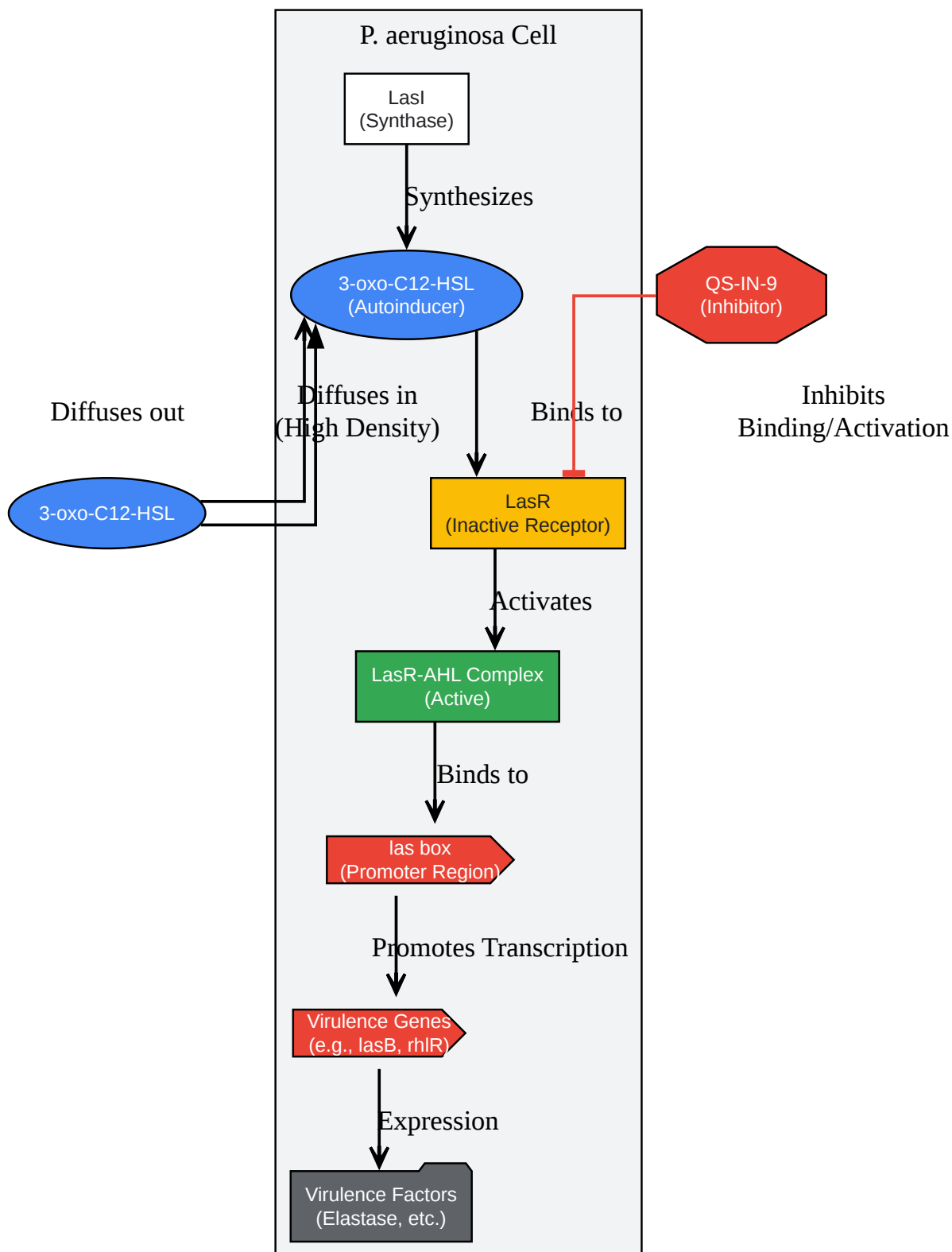
Introduction

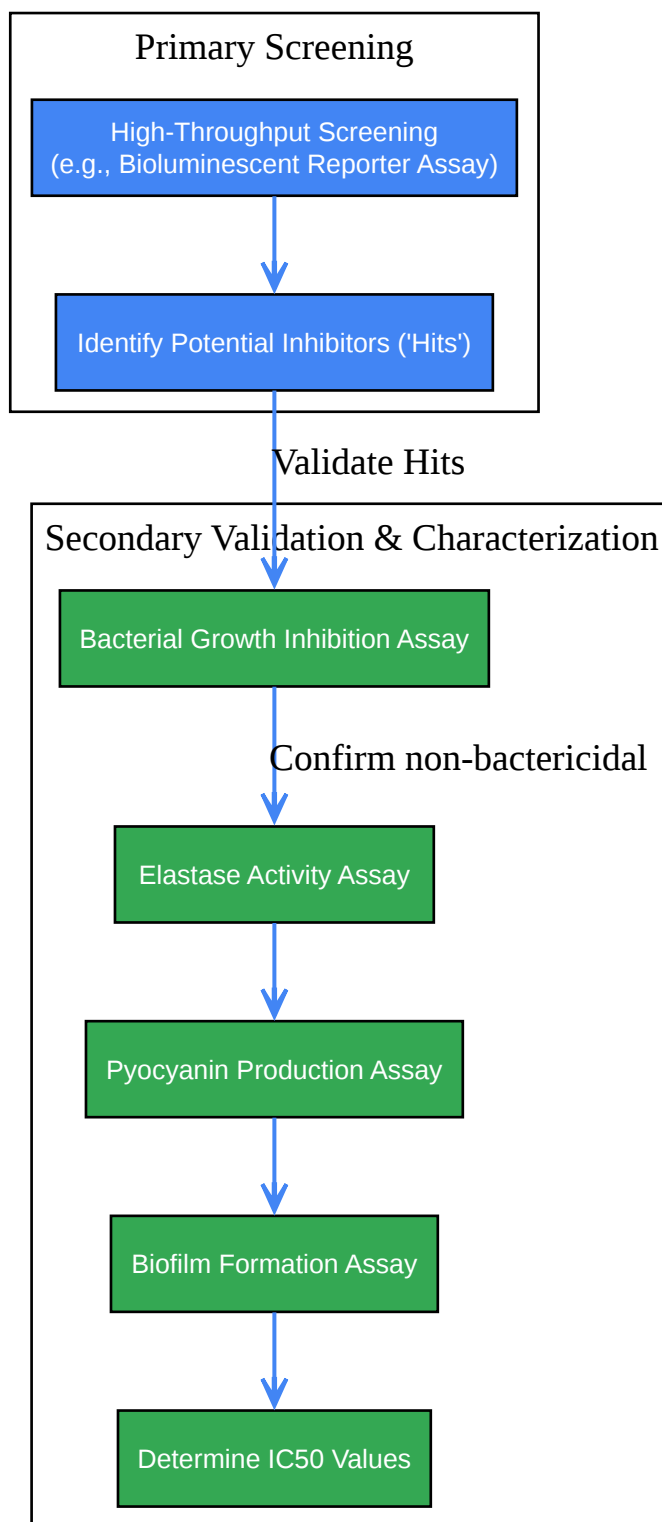
Quorum sensing (QS) is a cell-to-cell communication mechanism that bacteria use to coordinate gene expression in response to population density.^{[1][2][3]} In pathogenic bacteria like *Pseudomonas aeruginosa*, QS systems regulate the expression of virulence factors and biofilm formation, making them attractive targets for novel antimicrobial therapies.^[1] *P. aeruginosa* possesses multiple interconnected QS systems, with the Las and Rhl systems being primary regulators of virulence. The Las system, controlled by the transcriptional regulator LasR and its autoinducer 3-oxo-C12-HSL, sits at the top of this hierarchy, making it a key target for quorum sensing inhibitors (QSIs).

These application notes provide detailed protocols for a panel of assays to identify and characterize inhibitors of the *P. aeruginosa* Las quorum sensing system. The following protocols describe a primary screening assay using a bioluminescent reporter strain and secondary assays to confirm the activity of putative inhibitors by measuring their effect on the production of QS-controlled virulence factors. For the purpose of illustration, we will refer to a hypothetical test compound as QS-IN-9.

Signaling Pathway of the *P. aeruginosa* Las System

The diagram below illustrates the basic mechanism of the LasI/LasR quorum sensing system in *Pseudomonas aeruginosa*.





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